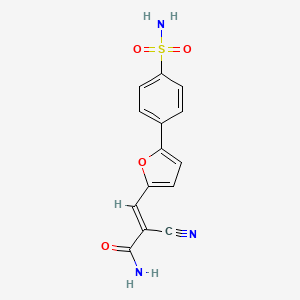

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c15-8-10(14(16)18)7-11-3-6-13(21-11)9-1-4-12(5-2-9)22(17,19)20/h1-7H,(H2,16,18)(H2,17,19,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWWSPAWWJGRBC-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives . This process can be carried out without solvents at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Formation of the Acrylamide Backbone

The synthesis begins with the reaction of an amine (e.g., 2-methoxyphenylamine) with an acrylonitrile derivative to form the acrylamide core. This step establishes the α,β-unsaturated carbonyl system critical for subsequent transformations.

Coupling Reactions

Arenediazonium salts are commonly used to introduce aromatic substituents. For example:

-

Procedure : The precursor acrylamide is coupled with an arenediazonium salt (prepared from aniline derivatives) in pyridine at 0–5°C. The reaction mixture is stirred for 4–12 hours, yielding intermediates for further transformations .

Cyclization and Functionalization

The intermediate undergoes cyclization or functionalization using reagents like malononitrile or triethylorthoformate:

-

Pyridazine Formation : Reaction with malononitrile in dioxane under reflux conditions produces pyridazine derivatives .

-

Triazine Formation : Triethylorthoformate in acetic acid generates triazine derivatives .

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Arenediazonium salts | Coupling | Pyridine, 0–5°C, 4–12 hrs |

| Malononitrile | Cyclization (Pyridazine) | Dioxane, reflux, 6 hrs |

| Triethylorthoformate | Cyclization (Triazine) | Acetic acid, reflux, 8 hrs |

Key Reaction Mechanisms

The compound’s reactivity is driven by its α,β-unsaturated carbonyl system, which facilitates electrophilic addition and conjugate reactions.

Electrophilic Addition

The cyano group and conjugated double bond enable interactions with nucleophiles. For example, the furan moiety may participate in Diels-Alder-like reactions under specific conditions.

Biological Interactions

In vitro studies reveal that analogs of this compound (e.g., CPA2) inhibit tyrosinase activity by binding to its active site. Docking simulations suggest strong binding affinity due to hydrogen bonding and π-π interactions with the enzyme’s copper center .

Tyrosinase Inhibition

The compound’s linear β-phenyl-α,β-unsaturated carbonyl scaffold enables potent tyrosinase inhibition, comparable to kojic acid. At 25 μM, it suppresses melanogenesis in B16F10 cells without cytotoxic effects .

Comparison with Analogous Compounds

Mechanistic Insights

The compound’s sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the furan moiety contributes to aromatic stacking interactions. These features collectively drive its bioactivity and synthetic versatility .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide serves as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows chemists to create more complex molecules through reactions involving the cyano and acrylamide functionalities.

Biology

The compound's biological relevance stems from its ability to interact with molecular targets within biological systems:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit carbonic anhydrases, enzymes implicated in tumor progression. The acrylamide scaffold is associated with inducing apoptosis in cancer cells, potentially through mechanisms involving p53 and caspase pathways.

- Neuropharmacological Effects : Similar compounds have demonstrated the ability to modulate nicotinic acetylcholine receptors, which are involved in anxiety and depression. Studies suggest that derivatives of this compound may exhibit anxiolytic-like effects in animal models.

Industrial Applications

In the industrial sector, 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is utilized in the production of specialty chemicals and materials that require specific properties. Its unique chemical structure enables the development of materials with tailored functionalities.

Antitumor Activity

Research has shown that derivatives of acrylamide compounds exhibit significant cytotoxicity against various cancer cell lines. A notable study highlighted the activation of apoptotic pathways as a key mechanism behind this activity.

Carbonic Anhydrase Inhibition

The sulfonamide group present in the compound is well-known for its inhibitory effects on carbonic anhydrases. This inhibition is crucial for regulating pH and fluid balance in tissues and has been linked to reduced tumor growth rates in preclinical models.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide | Cyano group, furan ring, sulfonamide | Anticancer, neuropharmacological effects |

| Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate | Similar core structure | Antitumor activity |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Furan ring | Anxiolytic effects |

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves its interaction with molecular targets and pathways within biological systems. The compound’s α, β-unsaturated C=C double bond allows for Michael addition reactions, which can modify biological molecules and affect their function . This reactivity is crucial for its potential therapeutic applications and its role in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acrylamide Derivatives with Furan Substituents

(a) (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

- Key Difference: Lacks the cyano group at the α-position.

- Bioactivity : Inhibits SARS-CoV nsp13 helicase with IC₅₀ values of ~13 µM for helicase activity and comparable ATPase inhibition to bananin derivatives .

(b) (E)-2-Cyano-3-(furan-2-yl)acrylamide

- Key Difference : Missing the 4-sulfamoylphenyl substituent on the furan ring.

- Synthesis: Prepared via Knoevenagel condensation, with enantioselective reductions yielding (R)- and (S)-propanamide derivatives (97–99% ee) using marine fungi .

- Bioactivity : Primarily studied for biocatalytic applications rather than therapeutic use. The simpler structure may limit target specificity compared to the sulfamoyl-containing analog .

Acrylamides with Aromatic or Heterocyclic Substituents

(a) 2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides

- Examples :

- 20 : 4-Fluorophenyl substituent (m.p. 265.9°C, 83% yield).

- 21 : 3-Bromophenyl substituent (m.p. 167.2°C, 86% yield).

- Bioactivity : Tested against MDA-MB-231 and HT-29 cancer cells, showing moderate anti-proliferative activity. The 4-sulfamoylphenyl group enhances solubility, while substituents on the acrylamide influence steric and electronic interactions .

(b) Chromen-8-yl Acrylamides (e.g., Compound 4a–4l)

- Structure : Feature a chromene ring system instead of furan.

- Bioactivity: Evaluated for antibacterial and antifungal properties.

Halogen-Substituted Analogs

(a) 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide

- Structure : Dichlorophenyl group introduces strong electron-withdrawing effects.

- Bioactivity: Not explicitly reported in the evidence, but halogenation often enhances target affinity and prolongs half-life.

(b) AGK2 (2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide)

- Structure: Quinolin-5-yl group replaces the sulfamoylphenyl moiety.

- Application: Used in neurodegenerative research (e.g., sirtuin inhibition). The quinoline group enables π-π stacking with protein aromatic residues, a feature absent in the target compound .

Thiadiazole and Pyrazole Hybrids

- Examples: N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c).

- Structure : Combines acrylamide with thiadiazole, introducing additional hydrogen-bonding sites.

- Bioactivity : Demonstrated anticancer activity via apoptosis induction. The thiadiazole ring may enhance cytotoxicity but increase synthetic complexity .

Biologische Aktivität

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide (CAS No. 300559-51-7) is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group , a furan ring , and a sulfonamide moiety , which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is primarily attributed to its ability to undergo Michael addition reactions due to the presence of an α, β-unsaturated carbonyl system. This reactivity allows it to interact with various biological macromolecules, potentially leading to modifications that influence cellular pathways.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the sulfonamide group may inhibit carbonic anhydrases, which are implicated in tumor progression. The acrylamide scaffold has been associated with inducing apoptosis in cancer cells through mechanisms involving p53 and caspase pathways.

- Neuropharmacological Effects : Similar compounds have shown promise in modulating nicotinic acetylcholine receptors, which play a role in anxiety and depression. For instance, related studies have demonstrated that furan derivatives can exhibit anxiolytic-like effects in animal models.

Case Studies and Research Findings

Several studies have evaluated the efficacy of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide:

-

Antitumor Activity :

- A study reported that derivatives of acrylamide compounds, including those with a furan ring, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways .

- Neuropharmacological Studies :

-

Carbonic Anhydrase Inhibition :

- The sulfonamide group in the compound is known for its inhibitory effects on carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues. This inhibition has been linked to reduced tumor growth rates in preclinical models .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide | Cyano group, furan ring, sulfonamide | Anticancer, neuropharmacological effects |

| Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate | Similar core structure | Antitumor activity |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Furan ring | Anxiolytic effects |

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide?

Answer: The compound features a furan ring substituted at the 5-position with a 4-sulfamoylphenyl group, an acrylamide backbone, and a cyano group at the β-position. These functional groups influence reactivity and biological interactions. For structural confirmation, use:

- Nuclear Magnetic Resonance (NMR) : To identify proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm and sulfamoyl protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : To determine molecular weight (e.g., via ESI-MS for accurate mass matching) .

- Infrared (IR) Spectroscopy : To detect functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S=O stretches ~1150–1350 cm⁻¹) .

Q. What synthetic routes are commonly employed for synthesizing this compound?

Answer: Synthesis typically involves:

- Suzuki-Miyaura Coupling : To attach the 4-sulfamoylphenyl group to the furan ring. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize reaction temperature (80–100°C) for cross-coupling efficiency .

- Acrylamide Formation : React the furan-substituted intermediate with cyanoacetic acid via Knoevenagel condensation. Use catalytic piperidine in ethanol under reflux .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What solvents and conditions are optimal for solubility and reaction kinetics?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the sulfamoyl group’s polarity.

- Ethanol or dichloromethane are preferred for reactions involving furan intermediates, balancing solubility and reaction rates .

- Control pH in aqueous conditions (pH 6–8) to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling efficiency. Higher yields (>75%) are achieved with ligand-free conditions at 90°C .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (1.2:1 aryl boronic acid to furan bromide) to minimize side products .

- Temperature Gradients : For Knoevenagel condensation, gradual heating (50°C → 80°C) reduces cyano group degradation .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Answer:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to account for potency variations (e.g., antimicrobial assays may show discrepancies due to strain-specific sensitivity) .

- Structural Analog Comparison : Compare with derivatives (e.g., 3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide ) to isolate the role of the cyano group in activity.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm biological targets (e.g., enzyme inhibition assays with purified proteins) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance therapeutic potential?

Answer:

- Functional Group Modifications : Synthesize analogs with substituted sulfonamides (e.g., methylsulfonyl) or furan ring replacements (e.g., thiophene) to assess impact on bioactivity .

- Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or kinase domains). Validate with SPR (surface plasmon resonance) assays .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) to optimize bioavailability. Derivatives with logP 2–3 show improved membrane permeability .

Q. What methodologies are critical for assessing toxicity and safety in preclinical studies?

Answer:

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100. Negative results indicate low genotoxic risk .

- In Vivo Acute Toxicity : Administer graded doses (10–1000 mg/kg) in rodent models; monitor organ histopathology (liver/kidney) and hematological parameters .

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.